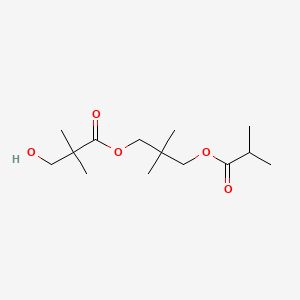
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate is a chemical compound with the molecular formula C14H26O5 and a molecular weight of 274.35 g/mol . It is also known by its systematic name, propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester . This compound is characterized by its ester functional groups and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves esterification reactions. One common method includes the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis in the presence of esterases, leading to the formation of corresponding alcohols and acids. These hydrolysis products can further participate in metabolic pathways and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxypivalate include:
2,2-Dimethyl-3-(2-methyl-1-oxopropoxy)propyl 3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but differs in the position of the ester groups.
Propanoic acid, 3-hydroxy-2,2-dimethyl-, 2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl ester: Another structural isomer with slight variations in the ester linkage.
The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
85391-95-3 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
[2,2-dimethyl-3-(2-methylpropanoyloxy)propyl] 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O5/c1-10(2)11(16)18-8-13(3,4)9-19-12(17)14(5,6)7-15/h10,15H,7-9H2,1-6H3 |
InChI-Schlüssel |
YOGYDRXODPAZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC(C)(C)COC(=O)C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


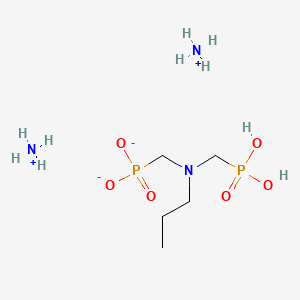


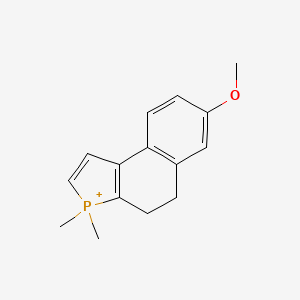
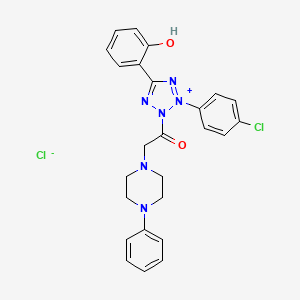



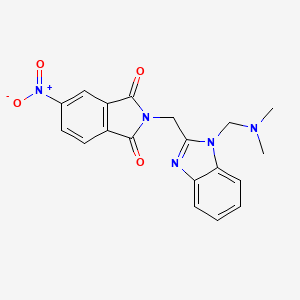
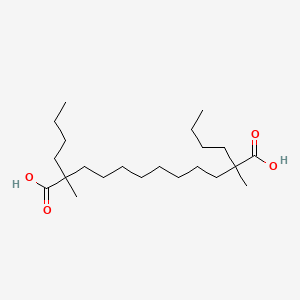
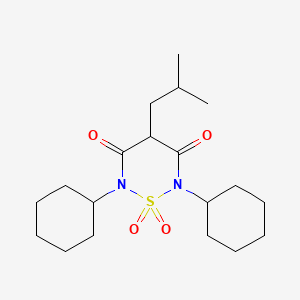
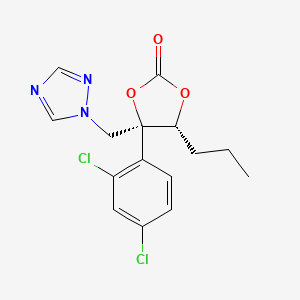
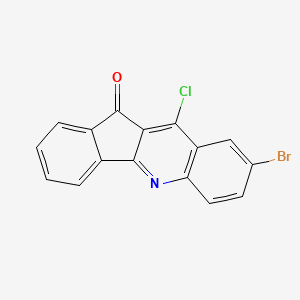
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
